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Compound of Interest

Compound Name: 5-Amino-3-bromopyridin-2-ol

Cat. No.: B581672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-
Amino-3-bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and

drug development. This document outlines a multi-step synthesis beginning from readily

available 2-aminopyridine, detailing the necessary experimental protocols and providing

quantitative data for each key transformation. The synthesis involves a sequence of

bromination, nitration, diazotization, and reduction reactions.

Synthetic Pathway Overview
The synthesis of 5-Amino-3-bromopyridin-2-ol can be achieved through a four-step process.

The logical workflow for this synthesis is depicted in the following diagram.
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Start: 2-Aminopyridine

Step 1: Bromination

Intermediate 1:
2-Amino-5-bromopyridine

Step 2: Nitration

Intermediate 2:
2-Amino-5-bromo-3-nitropyridine

Step 3: Diazotization & Hydrolysis

Intermediate 3:
3-Bromo-5-nitropyridin-2-ol

Step 4: Reduction

Final Product:
5-Amino-3-bromopyridin-2-ol

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of 5-Amino-3-bromopyridin-2-ol.
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Key Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis,

along with a summary of the quantitative data in a structured table.

Step 1: Synthesis of 2-Amino-5-bromopyridine
This step involves the regioselective bromination of 2-aminopyridine at the 5-position.

Experimental Protocol:

A solution of 2-aminopyridine (e.g., 282 g, 3.0 mol) in acetic acid (500 ml) is prepared in a

three-necked flask equipped with a stirrer, dropping funnel, and condenser. The solution is

cooled to below 20°C in an ice bath. A solution of bromine (480 g, 3.0 mol) in acetic acid (300

ml) is added dropwise with vigorous stirring over 1 hour, maintaining the temperature below

20°C initially. After approximately half of the bromine solution has been added, the temperature

is allowed to rise to 50°C. Once the addition is complete, the mixture is stirred for an additional

hour and then diluted with water (750 ml). The solution is neutralized with 40% sodium

hydroxide solution with cooling. The resulting precipitate is collected by filtration, washed with

water, and dried to yield 2-amino-5-bromopyridine.[1]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The intermediate from Step 1 is subsequently nitrated at the 3-position.

Experimental Protocol:

In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel,

and thermometer, 2-amino-5-bromopyridine (e.g., 86.5 g, 0.5 mol) is added to concentrated

sulfuric acid (500 ml) at a rate that maintains the temperature below 5°C.[1] 95% Nitric acid (26

ml, 0.57 mol) is then added dropwise at 0°C.[1] The mixture is stirred at 0°C for 1 hour, at room

temperature for 1 hour, and then at 50-60°C for 1 hour.[1] The reaction mixture is cooled and

poured onto ice (5 L), followed by neutralization with 40% sodium hydroxide solution. The

yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration, washed with

water, and dried.[1]

Step 3: Synthesis of 3-Bromo-5-nitropyridin-2-ol
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This step involves the conversion of the 2-amino group to a hydroxyl group via a diazotization

reaction followed by hydrolysis.

Experimental Protocol (Adapted):

2-Amino-5-bromo-3-nitropyridine (e.g., 0.1 mol) is gradually added to concentrated sulfuric acid

(e.g., 100 ml) under ice cooling. The mixture is stirred at room temperature for 2 hours and then

cooled again. A solution of sodium nitrite (e.g., 0.15 mol) in water is added dropwise while

maintaining a low temperature. The reaction is stirred at room temperature for several hours.

The reaction mixture is then carefully poured onto ice. The resulting precipitate of 3-bromo-5-

nitropyridin-2-ol is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of 5-Amino-3-bromopyridin-2-ol
The final step is the reduction of the nitro group to an amino group.

Experimental Protocol (Method A: Catalytic Hydrogenation):

3-Bromo-5-nitropyridin-2-ol (e.g., 0.1 mol) is dissolved in a suitable solvent such as ethanol or

ethyl acetate. A catalytic amount of palladium on activated charcoal (Pd/C, e.g., 10 mol%) is

added to the solution. The mixture is stirred under a hydrogen atmosphere (e.g., balloon

pressure or in a hydrogenation apparatus) at room temperature until the reaction is complete

(monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is

evaporated under reduced pressure to yield 5-Amino-3-bromopyridin-2-ol.

Experimental Protocol (Method B: Reduction with Iron):

A flask is charged with 3-bromo-5-nitropyridin-2-ol (e.g., 0.05 mole), reduced iron powder (e.g.,

30 g), 95% ethanol (40 ml), water (10 ml), and a catalytic amount of concentrated hydrochloric

acid (0.5 ml). The mixture is heated on a steam bath for 1 hour.[1] The iron is removed by

filtration, and the filtrate is evaporated to dryness. The residue is recrystallized from water to

give 5-Amino-3-bromopyridin-2-ol.[1]

Quantitative Data Summary
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Step
Starting
Material

Product Reagents Solvent Yield

1

2-

Aminopyridin

e

2-Amino-5-

bromopyridin

e

Bromine,

Sodium

Hydroxide

Acetic Acid,

Water
62-67%[1]

2

2-Amino-5-

bromopyridin

e

2-Amino-5-

bromo-3-

nitropyridine

Nitric Acid,

Sulfuric Acid
Sulfuric Acid ~78%[1]

3

2-Amino-5-

bromo-3-

nitropyridine

3-Bromo-5-

nitropyridin-2-

ol

Sodium

Nitrite,

Sulfuric Acid

Sulfuric Acid Not specified

4

3-Bromo-5-

nitropyridin-2-

ol

5-Amino-3-

bromopyridin-

2-ol

Method A: H₂,

Pd/CMethod

B: Fe, HCl

Method A:

Ethanol/Ethyl

AcetateMetho

d B: Ethanol,

Water

Not specified

Signaling Pathway and Reaction Schematics
The overall synthetic transformation can be visualized as a series of sequential reactions.
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Caption: Reaction pathway for the synthesis of 5-Amino-3-bromopyridin-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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